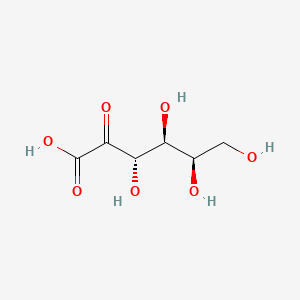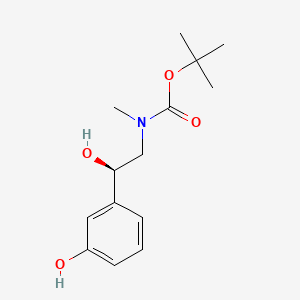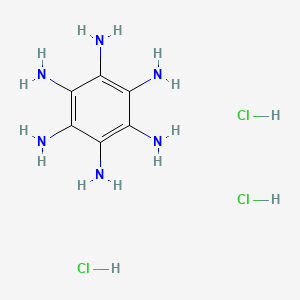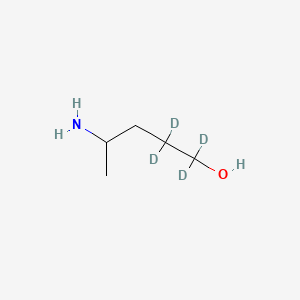
Acotiamide Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide Methyl Ether, also known as AME or Acotiamide, is a synthetic compound that has been used for a variety of purposes in the scientific and medical communities. AME is a novel compound with a wide range of applications in research, such as in the synthesis of new compounds, as a catalyst, and as a therapeutic agent.
Applications De Recherche Scientifique
Acotiamide Methyl Ether has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, for the synthesis of new compounds, and as a therapeutic agent. It has also been used in the study of enzyme inhibition, as a probe for hydrogen bonding, and as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of Acotiamide Methyl Ether is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to act as a hydrogen bond acceptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as a hydrogen bond acceptor. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Acotiamide Methyl Ether in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its limitations include its potential toxicity, its low solubility, and its instability in aqueous solutions.
Orientations Futures
The future directions for Acotiamide Methyl Ether include further research into its mechanism of action, its potential toxicity, and its potential therapeutic applications. Additionally, further research into its potential as a catalyst, its potential as an inhibitor of certain enzymes, and its potential as a hydrogen bond acceptor is needed. Additionally, further research into its potential as an anti-inflammatory and anti-cancer agent is needed. Finally, further research into its potential applications in the synthesis of new compounds is needed.
Méthodes De Synthèse
Acotiamide Methyl Ether is synthesized using a variety of methods, including the reaction of acetic anhydride and dimethylamine, the reaction of acetic anhydride and 1-methylpiperazine, and the reaction of acetic anhydride and 1-methylpiperazine hydrochloride. In each of these reactions, the acetic anhydride is reacted with the appropriate amine to produce an this compound. The reaction is typically carried out in an inert atmosphere.
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIEIREOKNEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






